![molecular formula C11H13F3N2O2 B12554240 N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide CAS No. 194098-62-9](/img/structure/B12554240.png)
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is an organic compound known for its applications in biochemical and pharmaceutical research. It is a solid substance with a chemical formula of C10H15N3O and a molecular weight of 193.25 g/mol. This compound is colorless to yellowish crystalline powder at room temperature and has some solubility in various solvents .
Méthodes De Préparation
The preparation of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide typically involves a multi-step reaction. One common method is the hydrogenation reduction reaction of acetophenone and p-nitroaniline to prepare N-(4-aminophenethyl) aniline. This intermediate is then reacted with methyl ammonium chloride to obtain the target product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and phenoxy groups.
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Biochemical Research: It is used as an active enzyme labeling reagent in enzymatic research, enzyme kinetic experiments, and enzyme activity analysis.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and other compounds.
Industrial Applications: It is utilized in various industrial processes due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide can be compared with similar compounds such as N-[2-(4-aminophenoxy)ethyl]acetamide. While both compounds share similar structural features, this compound is unique due to the presence of the trifluoro group, which imparts distinct chemical properties and reactivity. Other similar compounds include various derivatives of aminophenoxyethyl and methylacetamide .
Propriétés
Numéro CAS |
194098-62-9 |
|---|---|
Formule moléculaire |
C11H13F3N2O2 |
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
N-[2-(4-aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(10(17)11(12,13)14)6-7-18-9-4-2-8(15)3-5-9/h2-5H,6-7,15H2,1H3 |
Clé InChI |
JFGUEQBNBUGDFO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC1=CC=C(C=C1)N)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
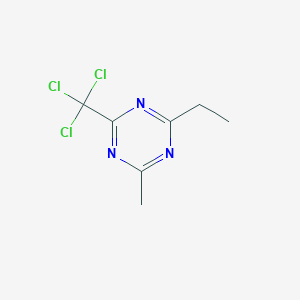
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
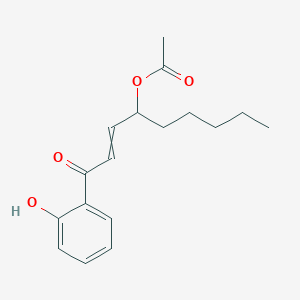
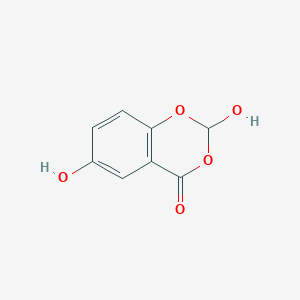
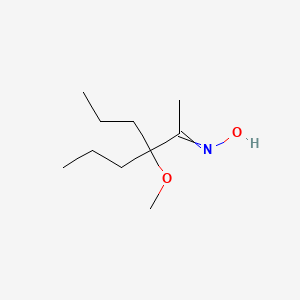
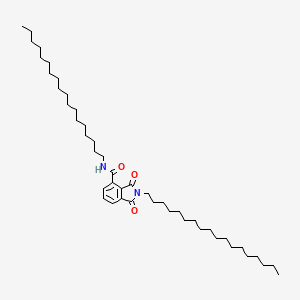
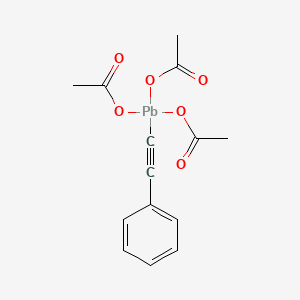
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)

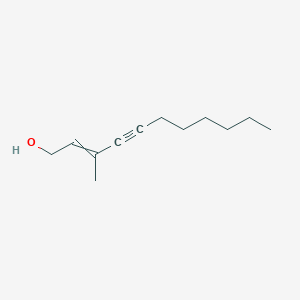
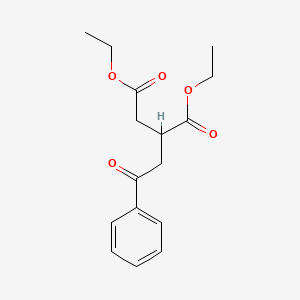
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
